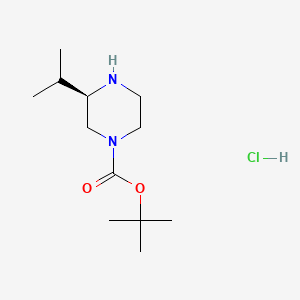
(R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H25ClN2O2 and its molecular weight is 264.794. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H24N2O2·HCl
- Molar Mass : 228.33 g/mol
- Density : 0.980 g/cm³ (predicted)
- Boiling Point : 298.4 °C (predicted)
- pKa : 8.39 (predicted)
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:
- Receptor Binding : The compound acts as a ligand for certain receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways and cellular functions.
Antimicrobial Properties
Research has indicated that compounds similar to (R)-tert-butyl 3-isopropylpiperazine derivatives exhibit antimicrobial activity. Studies have focused on their effectiveness against various bacterial strains, highlighting their potential as therapeutic agents in treating infections.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated.
Study 1: Receptor Interaction
A study published in the Journal of Medicinal Chemistry explored the receptor binding affinity of piperazine derivatives, including (R)-tert-butyl 3-isopropylpiperazine-1-carboxylate. The results showed significant binding to serotonin receptors, indicating potential applications in treating mood disorders .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of piperazine derivatives. The study found that (R)-tert-butyl 3-isopropylpiperazine-1-carboxylate effectively inhibited certain kinases involved in cancer progression, suggesting its role as a lead compound for drug development .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZISJZHABZVQQ-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662484 |
Source


|
| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217444-26-2 |
Source


|
| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














